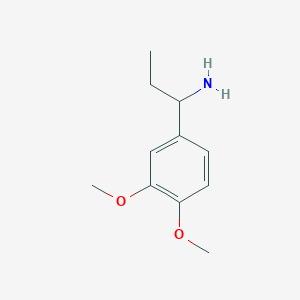

1-(3,4-Dimethoxyphenyl)propan-1-amine

描述

1-(3,4-Dimethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring and an amine group attached to the propyl chain

准备方法

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethoxyphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under reflux conditions.

Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient large-scale production.

化学反应分析

Oxidation Reactions

Conversion to Ketones

The primary amine group undergoes oxidation to form ketones, which are critical intermediates in organic synthesis.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 1-(3,4-Dimethoxyphenyl)propan-1-one | Aqueous acidic conditions |

- Mechanism : The amine is deprotonated, forming an imine intermediate that reacts with oxidizing agents to yield a ketone .

- Application : The resulting ketone is used in subsequent acylation or cyclization reactions .

Reduction Reactions

Recovery from Ketones

Reduction of ketones regenerates the amine, demonstrating reversible reactivity.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, NaBH₄ | 1-(3,4-Dimethoxyphenyl)propan-1-amine | Anhydrous ether or THF |

- Mechanism : Hydride transfer reduces the carbonyl group to a methylene moiety, restoring the amine .

- Application : Used in reductive amination to synthesize enantiopure derivatives .

Substitution Reactions

Nucleophilic Attack

The amine acts as a nucleophile in reactions with electrophiles such as epoxides or halides.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Epoxide Ring Opening | 3-(m-Tolyloxy)-1,2-epoxypropane | 1-[(3,4-Dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol | 5–10°C, seeded with product crystals |

- Mechanism : The amine attacks the less substituted epoxide carbon, forming a β-adrenergic blocker .

- Application : Key step in cardiovascular drug synthesis (e.g., Bevantolol) .

Acylation Reactions

Amide Formation

The amine reacts with acylating agents to form bioactive amides.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Acylation | AcCl, DCC | 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide | THF, CuI |

- Mechanism : Nucleophilic substitution of the amine with acyl chlorides or activated esters .

- Application : Precursor for isoquinoline alkaloids with anti-inflammatory properties .

Cyclization Reactions

Heterocycle Formation

The amine participates in cyclization via acid-catalyzed or enzymatic pathways.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Bischler–Napieralski Reaction | BF₃·OEt₂ | Isoquinoline alkaloids (e.g., laudanosine) | 0°C–room temperature |

- Mechanism : Acid-mediated cyclization forms six-membered rings through nitrilium intermediates .

- Application : Synthesis of natural product analogs with therapeutic potential .

Enzymatic Transformations

Transaminase-Mediated Synthesis

Enzymatic methods enable stereoselective synthesis of enantiopure derivatives.

| Reaction Type | Reagents | Products | Conditions | Reference |

|---|---|---|---|---|

| Transamination | (R)-Selective Transaminases | (R)-1-(3,4-Dimethoxyphenyl)propan-2-amine | Sodium phosphate buffer, 5% DMSO |

- Mechanism : Asymmetric transfer of amino groups under mild conditions .

- Application : Production of drug-like amines with high enantiomeric excess .

Key Research Findings

科学研究应用

Organic Chemistry

- Building Block for Synthesis : 1-(3,4-Dimethoxyphenyl)propan-1-amine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features allow for further functionalization, making it a versatile compound in synthetic organic chemistry .

Medicinal Chemistry

- Pharmaceutical Development : The compound is investigated for its potential therapeutic properties. It has been studied as a precursor in the synthesis of various pharmaceuticals, including beta-blockers like Bevantolol, which exhibit cardio-selective activity . Its interactions with biological targets suggest potential applications in treating cardiovascular diseases.

Biological Studies

- Biological Activity : Research has focused on the biological interactions of this compound with various biomolecules. Preliminary studies indicate that it may influence neurotransmission pathways and signal transduction mechanisms, suggesting its role in neuropharmacology .

Case Study 1: Synthesis of Bevantolol

In a study published in 1996, the synthesis of Bevantolol from this compound was described. This compound was synthesized through a two-step process involving the reaction of an epoxide with the amine to yield Bevantolol hydrochloride. The study highlighted the efficiency of this method and its relevance in pharmaceutical applications due to the compound's beta-adrenergic blocking properties .

A research article explored the effects of this compound on neurotransmitter systems. The findings indicated that this compound could modulate dopamine receptor activity, which is critical for developing treatments for disorders such as schizophrenia and depression .

作用机制

The mechanism of action of 1-(3,4-dimethoxyphenyl)propan-1-amine involves its interaction with molecular targets such as receptors, enzymes, or transporters. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like serotonin, dopamine, or norepinephrine. Additionally, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various physiological effects.

相似化合物的比较

1-(3,4-Dimethoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:

1-(3,4-Methylenedioxyphenyl)propan-1-amine: This compound has a methylenedioxy group instead of two methoxy groups, leading to different chemical and biological properties.

1-(3,4-Dimethoxyphenyl)ethan-1-amine: The ethylamine derivative has a shorter carbon chain, which may affect its reactivity and interaction with biological targets.

1-(3,4-Dimethoxyphenyl)butan-1-amine: The butylamine derivative has a longer carbon chain, potentially altering its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

生物活性

1-(3,4-Dimethoxyphenyl)propan-1-amine, a phenethylamine derivative, has garnered attention for its potential biological activities, particularly in the context of psychoactive properties and therapeutic applications. Its structure features a propan-1-amine backbone with a 3,4-dimethoxyphenyl group, which contributes to its interaction with various neurotransmitter systems. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is C12H17N2O2. The presence of two methoxy groups (-OCH₃) on the aromatic ring enhances its lipophilicity and potential receptor binding affinity.

Research indicates that this compound may act as a serotonin receptor agonist , influencing mood and cognition. Its structural similarity to other psychoactive compounds suggests it could modulate neurotransmitter systems, particularly serotonin pathways, which are crucial in mood regulation and various psychiatric disorders .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant effects on serotonin receptors. For instance, it has been shown to enhance serotonin release in certain neuronal models, potentially leading to antidepressant-like effects .

2. Anti-inflammatory Properties

In vitro assays have indicated that this compound may possess anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes. A study reported IC50 values for COX-2 inhibition in the range of 0.07 to 0.22 μM, suggesting strong selectivity for COX-2 over COX-1.

3. Antimicrobial Activity

While primarily studied for its neuropharmacological effects, preliminary investigations into its antimicrobial properties have shown modest activity against certain Gram-negative bacteria . This aspect warrants further exploration to ascertain its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-Methoxyphenyl)propan-1-amine | C11H15N2O | Contains one methoxy group; less potent |

| 3,4-Dimethoxyphenethylamine | C12H17N2O3 | Longer carbon chain; different pharmacological profile |

| 2-(3,4-Dimethoxyphenyl)propan-2-amine | C12H17N2O2 | Different stereochemistry; potential for varied activity |

The unique methoxy substitution pattern in this compound is crucial for its selective serotonin receptor agonism compared to other compounds.

Case Studies

Case Study: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological effects of this compound in animal models exhibiting depressive-like symptoms. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), and behavioral assessments indicated significant reductions in despair-like behaviors compared to controls. These findings suggest its potential utility in treating mood disorders .

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on its anti-inflammatory properties, researchers treated cultured macrophages with varying concentrations of the compound. Results showed a dose-dependent reduction in pro-inflammatory cytokine production (TNF-alpha and IL-6), supporting its role as a selective COX-2 inhibitor .

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNRRVQKKZYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588051 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101589-21-3 | |

| Record name | 1-(3,4-Dimethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。